Ciclazindol - 37751-39-6

Ciclazindol

Catalog Number: EVT-264635
CAS Number: 37751-39-6
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciclazindol is a noradrenaline uptake inhibitor.
Synthesis Analysis

The synthesis of ciclazindol involves constructing a complex tetracyclic structure that incorporates a chlorophenyl group. Although specific synthetic routes are not extensively documented, it is known that the synthesis can be achieved through multiple chemical reactions that lead to the formation of a pyrimidoindole core. Key steps may include:

  • Formation of the Tetracyclic Structure: This involves cyclization reactions that create the foundational rings of the molecule.
  • Chlorophenyl Group Introduction: The chlorophenyl moiety is integrated into the structure through substitution reactions.
  • Purification: The final product is typically purified to achieve a purity level exceeding 98%.

Technical Details

The synthesis may utilize various reagents and conditions, including:

  • Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
  • Reducing Agents: Like lithium aluminum hydride for reduction processes.
  • Nucleophiles: Employed in substitution reactions to modify the chlorophenyl group.

Data

  • Molecular Formula: C19H19ClN2O
  • Molecular Weight: Approximately 320.82 g/mol
  • Structural Features: The compound features a complex arrangement of carbon, nitrogen, oxygen, and chlorine atoms that contribute to its pharmacological properties.
Chemical Reactions Analysis

Ciclazindol undergoes several notable chemical reactions:

  • Oxidation: Under specific conditions, ciclazindol can be oxidized to yield various products.
  • Reduction: Functional groups within ciclazindol can be modified through reduction, impacting its biological activity.
  • Substitution Reactions: The chlorophenyl group may participate in substitution reactions with different nucleophiles, allowing for the synthesis of derivatives with potentially altered pharmacological profiles.

Technical Details

The outcomes of these reactions depend heavily on the specific conditions used (temperature, solvent, reaction time) and the reagents involved.

Mechanism of Action

Ciclazindol exerts its pharmacological effects primarily through inhibition of norepinephrine reuptake at presynaptic neurons. By blocking this reuptake mechanism, ciclazindol increases the availability of norepinephrine in the synaptic cleft, enhancing neurotransmission associated with mood elevation and appetite suppression. Additionally, its action as a dopamine reuptake inhibitor contributes to its antidepressant properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ciclazindol is typically found as a solid powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which is relevant for formulation in pharmaceutical applications.

Chemical Properties

  • Stability: When stored properly (in dry conditions at low temperatures), ciclazindol has a shelf life exceeding three years.
  • Purity: Commercially available ciclazindol often exceeds 98% purity.
Applications

Ciclazindol has been investigated primarily for its potential use as an antidepressant and anorectic agent. Clinical trials have assessed its efficacy in comparison to established treatments like amitriptyline, indicating promising results in managing depressive symptoms while also addressing weight loss needs in certain patient populations .

In addition to its psychiatric applications, ongoing research explores ciclazindol's broader pharmacological potential, including its role in preventing addiction-related behaviors due to its effects on neurotransmitter systems .

Emergence of Tetracyclic Compounds in 20th-Century Psychopharmacology

The development of tetracyclic antidepressants represented a deliberate structural and pharmacological evolution beyond classical tricyclic antidepressants (TCAs). The foundation for this progression was laid in the late 19th and early 20th centuries, when pioneering pharmacologists like Oswald Schmiedeberg established experimental pharmacology as a distinct scientific discipline. Schmiedeberg's work at the University of Strassburg (1872-1918) created the methodological framework for analyzing drug actions on living tissues, particularly through isolated organ preparations that enabled precise mechanism studies [7] [10]. This experimental rigor facilitated the transition from serendipitous discovery to rational drug design – a paradigm shift that enabled the structural innovations of the 1960s-1970s.

Tetracyclic compounds emerged as pharmacologists sought to retain the therapeutic efficacy of TCAs while mitigating their problematic anticholinergic effects and cardiotoxic potential. Structural modifications focused on:

  • Disrupting the planar three-ring configuration to reduce affinity for muscarinic receptors
  • Incorporating heteroatoms to enhance specificity for monoamine systems
  • Modulating ring strain to influence conformational binding kinetics

Mianserin, first synthesized in the 1960s, validated this approach by demonstrating comparable antidepressant efficacy to TCAs with significantly reduced anticholinergic effects. Ciclazindol (WY-23409), developed in the mid-1970s, extended this structural evolution with its unique pyrimidoindole core that facilitated dual-action pharmacology. The compound's tetracyclic framework featured a bridged central ring that enforced greater three-dimensionality compared to TCAs, potentially explaining its distinct receptor interaction profile [1] [8]. This period represented the zenith of classical neuropharmacology, where medicinal chemists systematically explored ring system variations to fine-tune CNS agent specificity.

Table 1: Structural Evolution of Antidepressant Compounds

Compound ClassPrototype AgentsCore Structural FeaturesPrimary Targets
TricyclicsImipramine, AmitriptylinePlanar three-ring systemNET > SERT, H1, mACh
Early TetracyclicsMianserin, MaprotilineAngular four-ring systemNET, 5-HT2, H1
Advanced TetracyclicsCiclazindolPyrimido[1,2-a]indole coreNET > DAT, minimal off-target

Ciclazindol’s Dual-Target Design: Bridging Antidepressant and Anorectic Pharmacodynamics

Ciclazindol's pharmacological differentiation stemmed from its balanced monoamine reuptake inhibition profile with negligible activity at non-aminergic targets. In vitro studies established its potent inhibition of norepinephrine reuptake (IC₅₀ ≈ 1.3 nM for NET) and moderate dopamine reuptake inhibition (DAT IC₅₀ ≈ 288 nM), while demonstrating minimal affinity for serotonin transporters (SERT), muscarinic receptors (mACh), α-adrenergic receptors, and histamine H₁ receptors [1] [5]. This selective profile contrasted sharply with contemporary antidepressants:

  • TCAs: Broad affinity across monoamine transporters plus significant anticholinergic activity
  • SSRIs: Exclusive serotonergic focus with associated gastrointestinal/sexual side effects
  • Bupropion: Dopamine/norepinephrine reuptake inhibition with seizure risk concerns

The dual NE/DA reuptake inhibition conferred a unique therapeutic spectrum:

  • Antidepressant efficacy: A controlled trial demonstrated comparable efficacy to amitriptyline (100 mg/day) in reducing depressive symptoms, with significantly fewer subjective side effects [2]. The norepinephrine component addressed psychomotor retardation while dopamine enhancement potentially improved anhedonia – both core features of major depression.
  • Anorectic activity: Unlike serotonergic appetite suppressants, ciclazindol reduced weight through metabolic enhancement rather than satiety signaling. Clinical studies documented significant weight loss and hypoglycemic activity in obese patients, likely mediated through enhanced thermogenesis and lipid oxidation [1]. The dopamine component may have modulated reward-driven eating behaviors, addressing a limitation of purely noradrenergic anorectics.

Ciclazindol's molecular architecture enabled this dual functionality: the chlorophenyl moiety provided optimal hydrophobic volume for NET binding, while the pyrimidoindole system created a semi-rigid conformation favoring DAT engagement. Additionally, preclinical studies revealed ion channel interactions – particularly potassium channel blockade – that potentially contributed to its metabolic effects independently of monoamine systems [1] [8].

Table 2: Comparative Pharmacodynamics of Ciclazindol vs. Contemporary Agents

Pharmacological ProfileCiclazindolTricyclics (e.g. Amitriptyline)Bupropion
NET Inhibition+++ (Ki <10 nM)+++++
DAT Inhibition++ (Ki ≈288 nM)-+++
SERT Inhibition-+ to +++-
H1 Receptor AffinityWeak+++-
mACh Receptor AffinityNegligible+++-
Cardiovascular EffectsNeutral BP/ECGOrthostatic hypotensionHypertension risk
Metabolic ActionsHypoglycemic, Weight lossWeight gainWeight neutral

Unmet Needs in Obesity-Associated Mood Disorders: Rationale for Preclinical Development

The 1970s-1980s witnessed growing recognition of the bidirectional comorbidity between obesity and depression. Epidemiological studies revealed that obese individuals had a 32% higher depression risk than normal-weight counterparts, while depression increased obesity risk through behavioral mediators (reduced activity, emotional eating) and neuroendocrine pathways (HPA axis dysregulation) [6] [9]. This clinical overlap occurred against a backdrop of limited therapeutic options:

  • Traditional antidepressants: TCAs caused weight gain (≥10 kg in 15-20% of patients), exacerbating obesity comorbidities
  • Anorectics: Amphetamine derivatives had abuse potential and minimal antidepressant activity
  • Behavioral interventions: High relapse rates (>85% at 3-5 years post-treatment) demonstrated the need for biological support

Ciclazindol's development addressed three intersecting pathophysiological domains:

Neurochemical Dysregulation in Comorbid Obesity-Depression

Obesity induces catecholamine depletion through:

  • Chronic inflammation reducing tetrahydrobiopterin (essential cofactor for NE/DA synthesis)
  • Increased monoamine oxidase activity in adipose tissue
  • Dysregulated gut-brain axis signalingCiclazindol's reuptake inhibition compensated for this deficit without requiring new neurotransmitter synthesis [6]. Preclinical models demonstrated particular efficacy in stress-induced obesity where HPA axis hyperactivity coexisted with monoamine depletion [3].

Properties

CAS Number

37751-39-6

Product Name

Ciclazindol

IUPAC Name

10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

InChI

InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2

InChI Key

VKQDZNZTPGLGFD-UHFFFAOYSA-N

SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O

Solubility

Soluble in DMSO

Synonyms

10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride
ciclazindol
Wy 23409

Canonical SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.